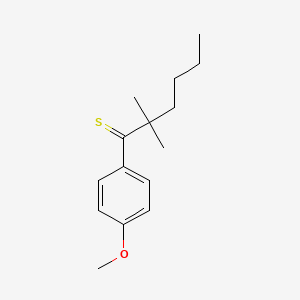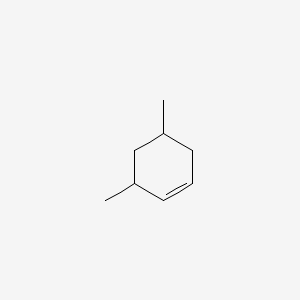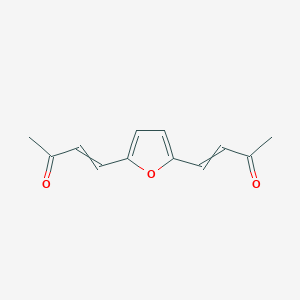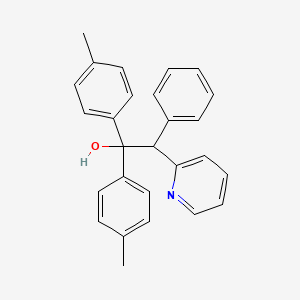
1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol is an organic compound that belongs to the class of tertiary alcohols It is characterized by the presence of two 4-methylphenyl groups, one phenyl group, and one 2-pyridyl group attached to a central carbon atom, which also bears a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol typically involves the reaction of 4-methylbenzophenone with 2-pyridylmagnesium bromide in the presence of a suitable catalyst. The reaction proceeds through the formation of a Grignard reagent, which then reacts with the carbonyl group of 4-methylbenzophenone to form the desired product. The reaction conditions usually include anhydrous solvents such as diethyl ether or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: The major products include 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ketone.
Reduction: The major product is 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethane.
Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.
Applications De Recherche Scientifique
1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethane
- 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ketone
- 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)methanol
Uniqueness
1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol is unique due to the presence of both phenyl and pyridyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the formation of coordination complexes and the development of advanced materials. Its structural features also contribute to its potential biological activity, setting it apart from similar compounds.
Propriétés
Numéro CAS |
56501-73-6 |
|---|---|
Formule moléculaire |
C27H25NO |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
1,1-bis(4-methylphenyl)-2-phenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C27H25NO/c1-20-11-15-23(16-12-20)27(29,24-17-13-21(2)14-18-24)26(22-8-4-3-5-9-22)25-10-6-7-19-28-25/h3-19,26,29H,1-2H3 |
Clé InChI |
HPMCDMMFHHPKKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C3=CC=CC=C3)C4=CC=CC=N4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


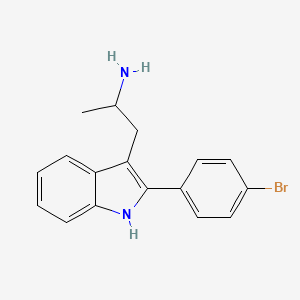

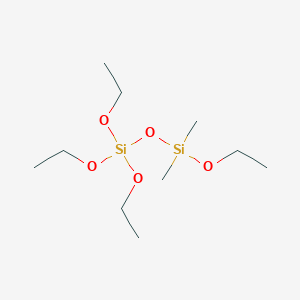
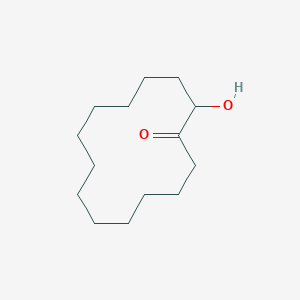
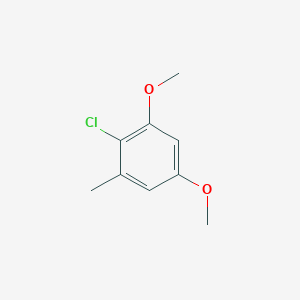
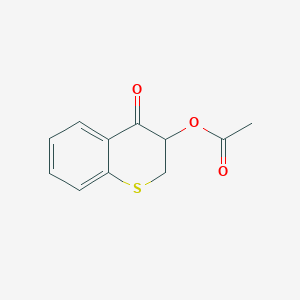

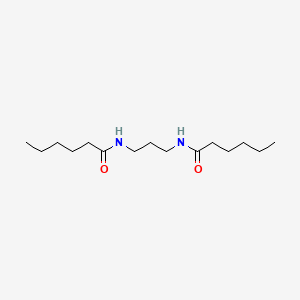

![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
